N2-(2-aminoethyl)-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(2-aminoethyl)-4-N-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-9-13(19-14(17-10)16-8-7-15)18-11-3-5-12(20-2)6-4-11/h3-6,9H,7-8,15H2,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQBAXNVLPABLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(2-aminoethyl)-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
This structure is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group and a methoxyphenyl group, which contributes to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis through the activation of specific signaling pathways, including the caspase cascade .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Activity
A notable study explored the structure-activity relationship (SAR) of similar pyrimidine derivatives and identified this compound as a promising candidate for cancer therapy. The compound exhibited an EC50 value in the low nanomolar range against several cancer cell lines, indicating potent anticancer activity .
Antimicrobial Efficacy
In a comparative study assessing various pyrimidine derivatives' antimicrobial properties, this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for S. aureus and 16 µg/mL for E. coli .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrimidine-2,4-diamine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-Diamines
Key Observations :
- N2 Substituents: The target compound’s 2-aminoethyl group is unique among analogs, offering enhanced hydrophilicity compared to aromatic substituents (e.g., 4-methoxyphenyl in ).
- However, the absence of a second methoxyphenyl in the target compound may reduce steric hindrance.
- Biological Activity : GW654652 () demonstrates that bulky N4 substituents (e.g., indazolyl) correlate with kinase inhibition, hinting that the target compound’s 4-methoxyphenyl group may offer moderate activity .
Key Observations :
- The target compound’s synthesis may require similar amine coupling steps as in and . However, the 2-aminoethyl group could introduce challenges in regioselectivity.
- Higher yields (e.g., 81% in ) are associated with less sterically hindered substituents, suggesting that the target compound’s synthesis may require optimized conditions.
Physicochemical and Thermal Properties
Substituents critically influence melting points, solubility, and stability.
Table 3: Physicochemical Properties
Key Observations :
- The target compound’s 2-aminoethyl group likely reduces logP compared to fully aromatic analogs (e.g., logP ~3.5 for N2,N4-bis(4-methoxyphenyl)), improving aqueous solubility.
- Melting points for analogs range widely (159–212°C), influenced by substituent bulk and hydrogen bonding. The target compound’s melting point may fall in this range, pending crystallization studies.
Research Findings and Implications
- Kinase Inhibition Potential: The 4-methoxyphenyl group is common in kinase inhibitors (e.g., GW654652 ), suggesting the target compound may share this activity. However, the aminoethyl group’s impact on binding affinity requires experimental validation.
- Anticancer Applications : Pyrimidine-2,4-diamines with methyl and methoxy groups (e.g., ) show antitumor effects, positioning the target compound as a candidate for further testing .
- Structural Flexibility : highlights that substituents like methoxyphenyl influence molecular conformation via dihedral angles (~12° twist), which may affect target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
